4-Chlorophenylallyl sulfone
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Overview
Description
4-Chlorophenylallyl sulfone is an organic compound characterized by the presence of a sulfone group attached to a 4-chlorophenyl and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylallyl sulfone typically involves the reaction of 4-chlorophenyl sulfonyl chloride with allyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylallyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of allyl-substituted derivatives.
Scientific Research Applications
4-Chlorophenylallyl sulfone has found applications in various scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 4-chlorophenylallyl sulfone involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The sulfone group acts as an electron-withdrawing group, enhancing the reactivity of the allyl group. This reactivity is exploited in various synthetic transformations, making it a valuable tool in organic chemistry.
Comparison with Similar Compounds
- 4-Chlorophenyl phenyl sulfone
- Bis(4-chlorophenyl) sulfone
- Phenyl sulfonylacetophenone
Comparison: 4-Chlorophenylallyl sulfone is unique due to the presence of both the allyl and sulfone groups, which confer distinct reactivity patterns. Unlike 4-chlorophenyl phenyl sulfone, which lacks the allyl group, this compound can participate in allylic substitution reactions, expanding its utility in synthetic applications. Bis(4-chlorophenyl) sulfone, on the other hand, has two sulfone groups, making it more rigid and less reactive in certain transformations.
Properties
IUPAC Name |
1-chloro-4-prop-2-enylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVDFFTJGSKBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958425 |
Source
|
Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3729-44-0 |
Source
|
Record name | NSC85563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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